molecular formula C11H11N B3056732 2-(3-Methylphenyl)-1h-pyrrole CAS No. 73794-59-9

2-(3-Methylphenyl)-1h-pyrrole

Cat. No. B3056732
CAS RN: 73794-59-9
M. Wt: 157.21 g/mol
InChI Key: CUYOZAIYMLJJQY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 2-(3-Methylphenyl)-1H-pyrrole is around .

Scientific Research Applications

Corrosion Inhibition

New 1H-pyrrole-2,5-dione derivatives, including variants similar to 2-(3-Methylphenyl)-1H-Pyrrole, have been synthesized and shown to be effective organic inhibitors of carbon steel corrosion in hydrochloric acid medium. These compounds, due to their pyrrole backbone, are good corrosion inhibitors, with their efficiency increasing with concentration. Their adsorption on the steel surface is mainly controlled by a chemisorption process, as evidenced by electrochemical studies and thermodynamic data (Zarrouk et al., 2015).

Antimicrobial Activity

Pyrrole derivatives, including structures related to 2-(3-Methylphenyl)-1H-Pyrrole, have been synthesized and evaluated for their in vitro antimicrobial activities. The synthesized compounds were found to possess significant antibacterial and antifungal activity, attributed to the presence of the heterocyclic pyrrole ring. The introduction of certain groups into the structure was observed to enhance this activity (Hublikar et al., 2019).

Electrochromic Materials

A mixture of isomers, including compounds similar to 2-(3-Methylphenyl)-1H-Pyrrole, were synthesized and polymerized to produce soluble polymers in common organic solvents. These polymers, characterized by various spectroscopic techniques, revealed promising applications as electrochromic materials due to their reversible redox processes and significant switching ability, making them suitable for use in electrochromic devices (Variş et al., 2006).

Organic Synthesis and Catalysis

Pyrrole derivatives, including those related to 2-(3-Methylphenyl)-1H-Pyrrole, have been utilized as intermediates in organic synthesis. These compounds serve as key components in the construction of more complex organic molecules and materials due to their versatile reactivity and structural motifs. Their applications span from the synthesis of novel organic compounds to serving as ligands or catalysts in various organic reactions, demonstrating the broad utility of pyrrole derivatives in synthetic chemistry (Wiest et al., 2016).

properties

IUPAC Name

2-(3-methylphenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYOZAIYMLJJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297600
Record name 2-(3-methylphenyl)-1h-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)-1h-pyrrole

CAS RN

73794-59-9
Record name NSC116794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-methylphenyl)-1h-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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